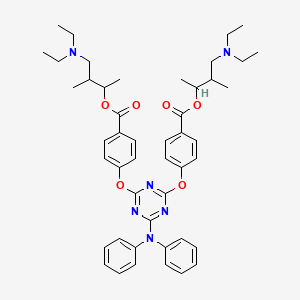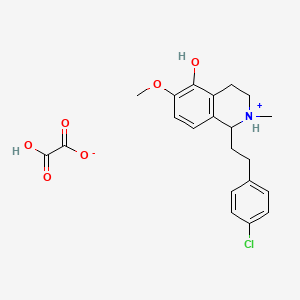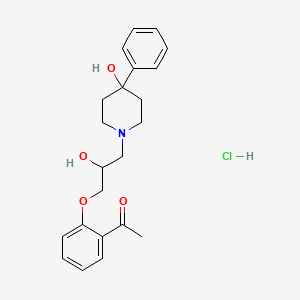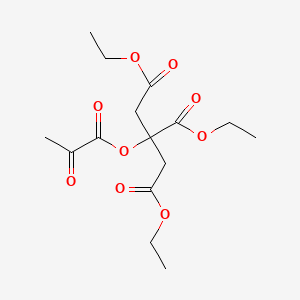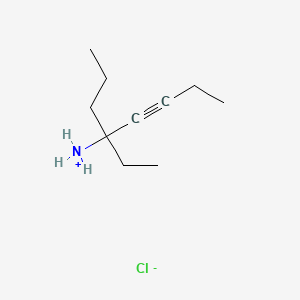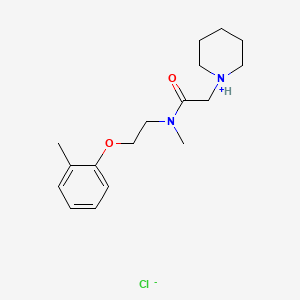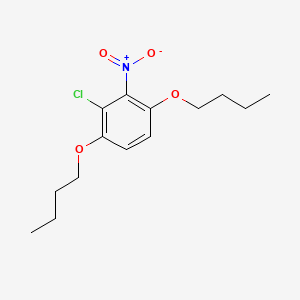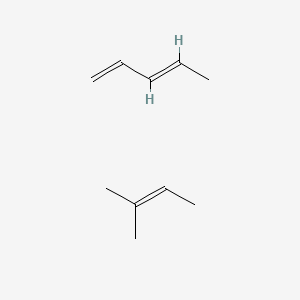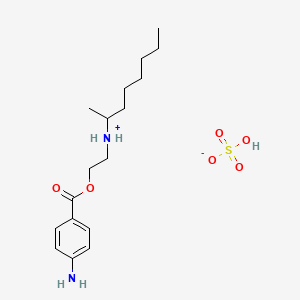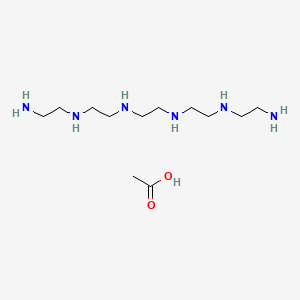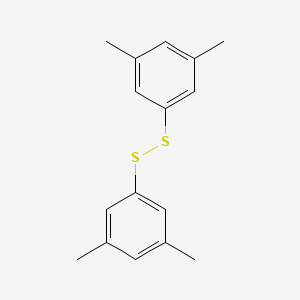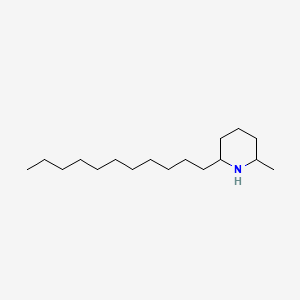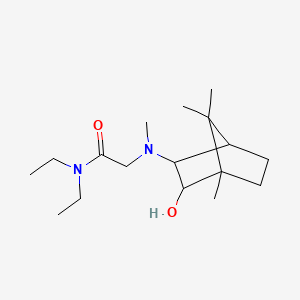
Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- is a complex organic compound with a unique structure that includes both acetamide and bornyl groups
Métodos De Preparación
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- typically involves multiple steps, starting with the preparation of the acetamide and bornyl precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to other similar compounds, ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- stands out due to its unique combination of acetamide and bornyl groups. Similar compounds include:
N,N-Diethylacetamide: Lacks the bornyl group, resulting in different chemical properties and applications.
Bornyl Acetate: Contains the bornyl group but lacks the acetamide functionality, leading to distinct reactivity and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
93479-23-3 |
|---|---|
Fórmula molecular |
C17H32N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-methylamino]acetamide |
InChI |
InChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3 |
Clave InChI |
NUIUTWUJJLSMAW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



